Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex chemical compound classified as a boronic acid derivative. This compound is notable for its role in organic synthesis, particularly in cross-coupling reactions that are essential for constructing complex organic molecules. The compound's unique structure and properties make it a valuable tool in both academic and industrial chemistry.
Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate belongs to the category of boronic acid derivatives. These compounds are characterized by the presence of a boron atom bonded to a carbon atom, which is part of a functional group that can participate in various chemical reactions.
The synthesis of methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the esterification of 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid.
The molecular structure of methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate features:
The InChI key for this compound is BTPODWPVHFAHRW-UHFFFAOYSA-N. Its structural representation can be expressed using the SMILES notation: COC(=O)C1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1
.
Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized in palladium-catalyzed cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in organic synthesis.
In these reactions:
The mechanism of action for methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its participation in cross-coupling reactions where it acts as a boron source.
During the reaction:
Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several significant applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: